molecular formula C16H16N2O2 B11983846 2-Methyl-N'-(2-methyl-3-phenyl-2-propenylidene)-3-furohydrazide

2-Methyl-N'-(2-methyl-3-phenyl-2-propenylidene)-3-furohydrazide

Katalognummer: B11983846
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: DSRUOVCTTLFMEH-SVSXJNCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N’-(2-methyl-3-phenyl-2-propenylidene)-3-furohydrazide is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N’-(2-methyl-3-phenyl-2-propenylidene)-3-furohydrazide typically involves the condensation reaction between 2-methyl-3-phenyl-2-propenal and 3-furohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems to control reaction parameters and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-N’-(2-methyl-3-phenyl-2-propenylidene)-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

2-Methyl-N’-(2-methyl-3-phenyl-2-propenylidene)-3-furohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-N’-(2-methyl-3-phenyl-2-propenylidene)-3-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
  • 2-Methyl-N’-(2-methyl-3-phenyl-2-propenylidene)thiophenehydrazide

Uniqueness

2-Methyl-N’-(2-methyl-3-phenyl-2-propenylidene)-3-furohydrazide is unique due to its furan ring, which imparts distinct chemical and physical properties compared to similar compounds with benzene or thiophene rings

Eigenschaften

Molekularformel

C16H16N2O2

Molekulargewicht

268.31 g/mol

IUPAC-Name

2-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]furan-3-carboxamide

InChI

InChI=1S/C16H16N2O2/c1-12(10-14-6-4-3-5-7-14)11-17-18-16(19)15-8-9-20-13(15)2/h3-11H,1-2H3,(H,18,19)/b12-10+,17-11+

InChI-Schlüssel

DSRUOVCTTLFMEH-SVSXJNCISA-N

Isomerische SMILES

CC1=C(C=CO1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/C

Kanonische SMILES

CC1=C(C=CO1)C(=O)NN=CC(=CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.